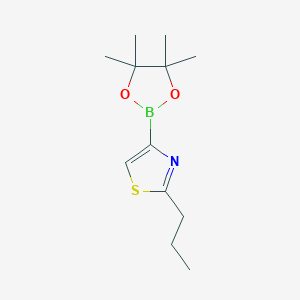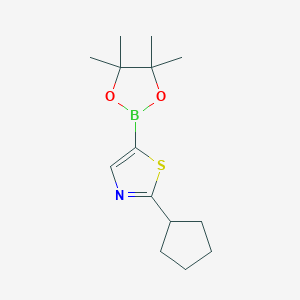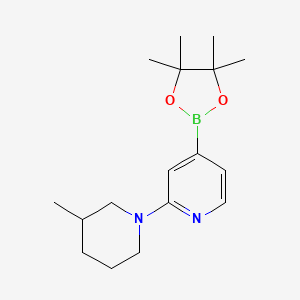
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester (MPBP) is an organic compound that has been studied extensively in recent years due to its potential applications in synthetic chemistry and drug discovery. MPBP is a boronic acid ester, which is a type of organic compound that consists of a boron atom bonded to an organic group. MPBP has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is thought to involve the formation of a boron-containing intermediate, which can then react with a variety of different substrates. This intermediate is thought to be formed via the condensation of the boronic acid ester and 4-methylimidazole, followed by deprotonation of the resulting product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has the potential to act as a catalyst in a variety of different reactions, including the synthesis of heterocycles, the synthesis of alcohols, and the synthesis of amines. Additionally, it has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in lab experiments is its ability to act as a catalyst in a variety of different reactions. It has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. Additionally, it has been shown to be able to catalyze the synthesis of a variety of different heterocycles, alcohols, and amines.
However, there are some limitations to using this compound in lab experiments. Firstly, it is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, it is not as stable as some other boronic acid esters, which can make it difficult to store and use in experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester in scientific research. Firstly, further research could be conducted into its potential use in drug discovery and development. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis. Finally, further research could be conducted into its potential use as a catalyst in the synthesis of heterocycles, alcohols, and amines.
Métodos De Síntesis
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized from 4-methylimidazole and pyridine-4-boronic acid pinacol ester. The reaction involves the condensation of the boronic acid ester and 4-methylimidazole, followed by deprotonation of the resulting product. This yields a boronate ester, which can then be hydrolyzed to yield the desired this compound.
Aplicaciones Científicas De Investigación
2-(4-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been studied extensively for its potential applications in synthetic chemistry and drug discovery. In particular, this compound has been studied for its ability to act as a catalyst in organic synthesis. It has been shown to be able to catalyze a variety of different reactions, including the synthesis of heterocycles, the synthesis of alcohols, and the synthesis of amines. Additionally, this compound has been studied for its potential use in drug discovery and development. It has been shown to be able to catalyze the synthesis of a variety of different drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-9-19(10-18-11)13-8-12(6-7-17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDSTELKIFFASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














